molecular formula C27H31N7O2 B2827842 3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 1021094-56-3

3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Katalognummer: B2827842
CAS-Nummer: 1021094-56-3
Molekulargewicht: 485.592
InChI-Schlüssel: NUJYWEZIUHTDRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a chemical compound with the CAS Registry Number 1021094-56-3 . It has a molecular formula of C27H31N7O2 and a molecular weight of 485.58 g/mol . This proprietary small molecule features a complex structure that incorporates both a 1H-pyrazolo[3,4-d]pyrimidine core and a phenylpiperazine moiety, suggesting potential as a key scaffold in medicinal chemistry and drug discovery research. The compound is offered with a guaranteed purity of 90% or higher and is available for research and development purposes in various quantities, from 1mg to 75mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2/c1-36-23-10-7-21(8-11-23)9-12-25(35)28-13-14-34-27-24(19-31-34)26(29-20-30-27)33-17-15-32(16-18-33)22-5-3-2-4-6-22/h2-8,10-11,19-20H,9,12-18H2,1H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJYWEZIUHTDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide represents a novel class of potential therapeutic agents, particularly in the context of oncology and neuropharmacology. The structural complexity of this compound suggests diverse biological activities, primarily attributed to its unique pyrazolo[3,4-d]pyrimidine scaffold and the presence of piperazine moieties.

Chemical Structure and Properties

  • Molecular Formula : C23H28N4O2
  • Molecular Weight : 396.5 g/mol
  • SMILES Notation : COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3

This compound's structure includes a methoxyphenyl group, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine core, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer properties and neuropharmacological effects.

Anticancer Activity

Recent research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxicity against multiple cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (9.20 µM), indicating superior potency in inducing apoptosis in vitro .
  • Mechanism of Action : Flow cytometric analysis revealed that treatment with the compound led to a notable increase in apoptotic cells within the sub-G1 phase of the cell cycle, suggesting that it effectively triggers programmed cell death .

Neuropharmacological Effects

The piperazine component is known for its influence on neurotransmitter systems. Compounds containing piperazine rings have been studied for their potential as anxiolytics and antipsychotics:

  • Receptor Interaction : The presence of the phenylpiperazine moiety suggests potential interactions with serotonin (5-HT) receptors, which are crucial in mood regulation and anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerA549 (lung cancer)2.24
AnticancerMCF-7 (breast cancer)1.74
NeuropharmacologicalVariousVariable

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly affect biological potency. For example:

  • Analog Studies : Variants with alterations in the pyrazolo scaffold showed reduced activity, emphasizing the importance of this structural element for maintaining anticancer efficacy .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide exhibit significant anticancer properties. For instance:

  • Pyrazole Derivatives : Research has shown that pyrazole derivatives can inhibit tumor growth across various cancer cell lines. In particular, derivatives linked to the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated antiproliferative effects against the NCI-60 cancer cell lines. One study reported a derivative with an average GI50 value of 1.30 µM, indicating potent activity against cancer cells .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways, making these compounds promising candidates for further development as anticancer agents .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly concerning dopamine D3 receptor modulation:

  • Dopamine D3 Receptor Affinity : Studies have highlighted the potential of similar compounds to selectively bind to dopamine D3 receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia and addiction. For example, a related compound demonstrated high selectivity (K_i = 1.2 nM) for the D3 receptor over other biogenic amine receptors .
  • Neuroprotective Properties : In animal models of Parkinson's disease, compounds with similar structures have exhibited neuroprotective effects by preventing dopamine depletion in critical brain regions . This suggests that 3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide could be explored for therapeutic use in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Singla et al. (2022)Developed pyrazolo[3,4-d]pyrimidine derivatives; identified significant anticancer activity against NCI-60 cell lines .
Krystof et al. (2020)Investigated 4-arylazo-pyrazole derivatives; found notable CDK inhibition and selectivity .
PMC5512454 (2017)Evaluated D3 receptor binding; found high selectivity and potential for treating addiction-related disorders .

Analyse Chemischer Reaktionen

Formation of 4-Phenylpiperazine

The synthesis likely begins with the preparation of 4-phenylpiperazine, a common intermediate in medicinal chemistry. This is typically achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst like hydrochloric acid.

Reaction :

Phenylhydrazine+Ethylene glycolHCl4-Phenylpiperazine\text{Phenylhydrazine} + \text{Ethylene glycol} \xrightarrow{\text{HCl}} \text{4-Phenylpiperazine}

Formation of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine ring system is synthesized via cyclization reactions. One common approach involves the reaction of amidine derivatives with ketoester precursors. For example, aminopyrazoles can undergo condensation with ketoesters to form the fused pyrazolopyrimidine structure .

Reaction Mechanism :

  • Amidine Formation : Amidine intermediates are prepared by reacting aminopyrazoles with aldehydes.

  • Ketoester Condensation : The amidine reacts with a ketoester (e.g., ethyl acetoacetate) under basic conditions to form the fused ring system.

Amidine+KetoesterBasePyrazolo[3,4-d]Pyrimidine\text{Amidine} + \text{Ketoester} \xrightarrow{\text{Base}} \text{Pyrazolo[3,4-d]Pyrimidine}

Coupling the Piperazine to the Pyrazolopyrimidine

The piperazine is introduced via alkylation or nucleophilic substitution. In this case, the pyrazolo[3,4-d]pyrimidine ring is functionalized with a reactive group (e.g., bromoethyl) to facilitate coupling.

Alkylation of Pyrazolopyrimidine

The pyrazolopyrimidine undergoes alkylation with a bromoethyl group to form the ethyl-linked intermediate. This step may involve nucleophilic substitution using a base like potassium carbonate.

Reaction :

Pyrazolopyrimidine+Bromoethyl GroupBaseEthyl-Linked Pyrazolopyrimidine\text{Pyrazolopyrimidine} + \text{Bromoethyl Group} \xrightarrow{\text{Base}} \text{Ethyl-Linked Pyrazolopyrimidine}

Amidation to Form the Propanamide Group

The final step involves amidation to introduce the propanamide group. The coupled intermediate reacts with 4-methoxyphenylpropanoic acid using a coupling agent (e.g., EDCI) and a base (e.g., triethylamine).

Reaction :

Coupled Intermediate+4-Methoxyphenylpropanoic AcidEDCI, BaseFinal Compound\text{Coupled Intermediate} + \text{4-Methoxyphenylpropanoic Acid} \xrightarrow{\text{EDCI, Base}} \text{Final Compound}

Table 1: Key Synthetic Steps and Reagents

StepReaction TypeReagents/Conditions
1Piperazine FormationPhenylhydrazine, Ethylene glycol, HCl
2Pyrazolopyrimidine SynthesisAmidine, Ketoester, Base
3AlkylationBromoethyl reagent, Base (e.g., K₂CO₃)
4Piperazine CouplingEDCI, Triethylamine
5Amidation4-Methoxyphenylpropanoic acid, EDCI, Base

Table 2: Molecular Data

PropertyValueSource
Molecular FormulaC₃₃H₃₄N₆O₃PubChem
Molecular Weight554.64 g/molPubChem
CAS NumberNot explicitly stated-

Challenges and Considerations

  • Regioselectivity : Cyclization reactions in pyrazolopyrimidine synthesis require precise control to achieve the desired regioisomer .

  • Scalability : Industrial production may involve continuous flow reactors to optimize yield and consistency.

This compound’s synthesis highlights the versatility of pyrazolopyrimidine and piperazine scaffolds in medicinal chemistry, with applications spanning anti-inflammatory, anticancer, and neuropharmacological research.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Pyrazolo[3,4-d]pyrimidine Derivatives
  • Compound 1m ():

    • Structure : Contains a fluorobenzylpiperazine and a chloromethoxyphenyl-pyrazole group.
    • Key Differences : The pyrazolo-pyrimidine core is retained, but substituents at positions 3 and 4 differ.
    • Activity : Exhibits potent antiproliferative activity and kinase inhibition, suggesting the target compound may share similar mechanisms .
  • Compound from : Structure: Hybrid thieno[3,2-d]pyrimidine fused to pyrazolo[3,4-d]pyrimidine. Key Differences: Core expansion introduces a thieno-pyrimidine ring, altering electronic properties and binding interactions. Synthesis: Uses Vilsmeier–Haack reagent, contrasting with the target compound’s likely Suzuki coupling or nucleophilic substitution .
b. Pyrazolo[3,4-b]pyridine Analog ():
  • Structure : Pyrazolo[3,4-b]pyridine core with ethylpiperazine and trimethylphenyl groups.
  • Implications : Lower kinase affinity compared to pyrazolo-pyrimidine derivatives .

Piperazine and Propanamide Modifications

Piperazine Substituents
  • Compound 7o ():

    • Structure : Dichlorophenylpiperazine linked to a pentanamide chain.
    • Key Differences : Absence of pyrazolo-pyrimidine core; targets dopamine D3 receptors instead of kinases.
    • Activity : Demonstrates selectivity for D3 receptors, highlighting the importance of core structure in target specificity .
  • Compound 3e ():

    • Structure : Methylpiperazine and methoxyphenyl groups.
    • Key Differences : Acrylamide side chain instead of propanamide.
    • Pharmacokinetics : Acrylamide may improve covalent binding but increase toxicity risks .
Propanamide Side Chains
  • 12f and 12g ():
    • Structure : Propanamide linked to piperidinyl (12f) or pyrrolidinyl (12g) ethers.
    • Physical Properties :
  • 12f : M.p. 116.8–117.8°C; 61.9% yield.
  • 12g: M.p. 163.6–165.5°C; 58.1% yield.

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Core Structure Key Substituents Molecular Formula Melting Point (°C) Yield (%)
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Phenylpiperazine, 4-methoxyphenyl-propanamide C30H31N7O2 N/A N/A
1m () Pyrazolo[3,4-d]pyrimidine 4-Fluorobenzylpiperazine, chloromethoxyphenyl C32H30ClFN6O N/A N/A
12f () Propanamide Piperidinyl ether C23H29N3O2 116.8–117.8 61.9
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl-chromenone C29H22F2N6O3 175–178 28

Q & A

Basic: What are the key synthetic pathways for synthesizing 3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization of substituted hydrazines and cyanocarboxylates under controlled pH and temperature (e.g., formamide reflux at 70°C for 48 hours) .
  • Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution, often using NaHCO₃ as a base in dimethylformamide (DMF) at 70°C .
  • Step 3 : Propanamide side-chain coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF .
  • Purification : Column chromatography and recrystallization from solvents like acetonitrile or ethanol .
    Characterization : NMR (¹H/¹³C), LC-MS, and IR spectroscopy confirm structural integrity and purity .

Basic: How is the compound characterized to ensure structural fidelity in academic research?

Critical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., methoxyphenyl singlet at δ 3.8 ppm, pyrazole protons at δ 8.1–8.5 ppm) .
  • Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects impurities .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
  • X-ray Crystallography (if available): Resolves 3D conformation and intermolecular interactions .

Advanced: How can researchers optimize low yields during the coupling of the propanamide side-chain?

Low yields often arise from steric hindrance or competing side reactions. Methodological improvements include:

  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency .
  • Temperature Gradients : Perform reactions under microwave-assisted conditions (e.g., 80°C, 30 min) to accelerate kinetics .
  • Protecting Groups : Temporarily protect reactive sites (e.g., piperazine nitrogen) to prevent undesired substitutions .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

SAR studies require systematic modifications:

  • Core Modifications : Replace the pyrazolo[3,4-d]pyrimidine scaffold with triazolo[4,3-a]pyrimidine to assess binding affinity changes .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylpiperazine moiety to enhance hydrophobic interactions .
  • In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with ATP pockets of target kinases .
  • In Vitro Assays : Validate activity via kinase inhibition panels (e.g., EGFR, VEGFR2) and compare IC₅₀ values across derivatives .

Advanced: How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions may stem from assay variability or compound instability. Mitigation strategies:

  • Assay Standardization : Use identical buffer conditions (e.g., pH 7.4, 1 mM ATP) and cell lines (e.g., HEK293) across labs .
  • Stability Testing : Monitor compound degradation via HPLC under physiological conditions (37°C, 5% CO₂) .
  • Metabolite Screening : Identify active/inactive metabolites using hepatocyte incubation and LC-MS/MS .
  • Cross-Validation : Compare results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What experimental approaches are used to study interactions with serotonin or dopamine receptors?

  • Radioligand Binding Assays : Compete with [³H]spiperidone (for 5-HT₂A) or [³H]SCH23390 (for D₁) in transfected CHO cells .
  • Functional Assays : Measure cAMP accumulation (D₂ receptor) or calcium flux (5-HT₆) via BRET or FLIPR systems .
  • Mutagenesis Studies : Introduce point mutations (e.g., D³³²A in 5-HT₂A) to map binding residues .
  • In Vivo Models : Assess behavioral effects (e.g., locomotor activity in rodents) at 1–10 mg/kg doses .

Advanced: How can researchers address instability of the compound in aqueous buffers?

  • Formulation Adjustments : Use cyclodextrin-based encapsulation or PEGylation to enhance solubility and stability .
  • Lyophilization : Prepare lyophilized powders stored at -80°C, reconstituted in DMSO immediately before use .
  • pH Optimization : Maintain buffers at pH 6.5–7.0 to minimize hydrolysis of the propanamide group .
  • Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the methoxyphenyl moiety .

Advanced: What computational methods are employed to predict metabolic pathways?

  • QSAR Models : Train algorithms on datasets of similar pyrazolo-pyrimidine derivatives to predict CYP450 metabolism .
  • Density Functional Theory (DFT) : Calculate electron densities to identify reactive sites (e.g., N-methyl groups prone to oxidation) .
  • Software Tools : Use Schrödinger’s ADMET Predictor or MetaCore for pathway simulation .
  • In Vitro Microsomal Studies : Incubate with human liver microsomes and track metabolites via HR-MS .

Advanced: How are crystallographic challenges (e.g., poor diffraction) resolved for this compound?

  • Cocrystallization : Add co-crystallants (e.g., ATP or PEG derivatives) to stabilize lattice formation .
  • Cryo-Cooling : Flash-cool crystals in liquid nitrogen with 20% glycerol as a cryoprotectant .
  • Heavy Atom Soaking : Introduce iodide or platinum derivatives for phase determination .
  • Synchrotron Radiation : Use high-intensity X-rays (e.g., Diamond Light Source) to improve resolution .

Advanced: What methodologies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation after compound treatment to confirm target binding .
  • Proteome Profiling : Use activity-based protein profiling (ABPP) with clickable probes .
  • CRISPR Knockout : Generate target-deficient cell lines and compare compound efficacy .
  • Fluorescence Correlation Spectroscopy (FCS) : Quantify binding kinetics in live cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.